molecular formula C10H11ClO4 B12336291 Methyl 2-(4-chloro-2-methoxyphenoxy)acetate

Methyl 2-(4-chloro-2-methoxyphenoxy)acetate

Cat. No.: B12336291
M. Wt: 230.64 g/mol
InChI Key: QJLMZHVFVLORNG-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-2-methoxyphenoxy)acetate is an organic compound with the molecular formula C10H11ClO4 It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-2-methoxyphenoxy)acetate typically involves the esterification of 4-chloro-2-methoxyphenoxyacetic acid with methanol. One common method includes the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-2-methoxyphenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetic acid derivatives.

    Hydrolysis: Formation of 4-chloro-2-methoxyphenoxyacetic acid and methanol.

    Oxidation: Formation of 4-chloro-2-hydroxyphenoxyacetic acid.

Scientific Research Applications

Methyl 2-(4-chloro-2-methoxyphenoxy)acetate has several applications in scientific research:

    Agriculture: It is used as a precursor for the synthesis of herbicides that target broadleaf weeds.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Chemistry: It is used in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential effects on plant growth and development.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth. The compound binds to auxin receptors, leading to changes in gene expression and cellular processes that result in altered growth patterns.

Comparison with Similar Compounds

Methyl 2-(4-chloro-2-methoxyphenoxy)acetate can be compared with other similar compounds such as:

    Methyl 2-(4-chloro-2-methylphenoxy)acetate: Similar structure but with a methyl group instead of a methoxy group.

    Methyl 2-(4-chloro-2-ethylphenoxy)acetate: Similar structure but with an ethyl group instead of a methoxy group.

    Methyl 2-(4-chloro-2-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the different substituents on the phenyl ring.

Properties

IUPAC Name

methyl 2-(4-chloro-2-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLMZHVFVLORNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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